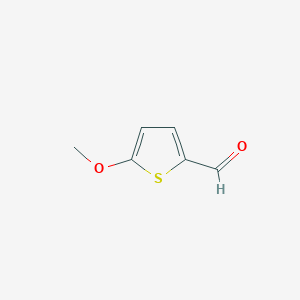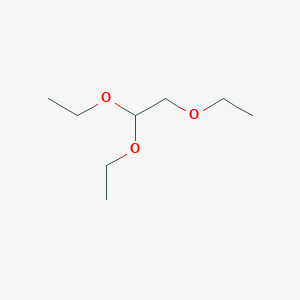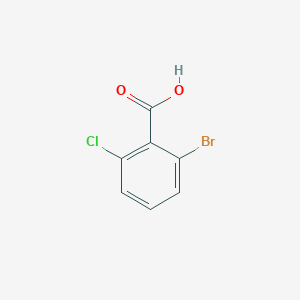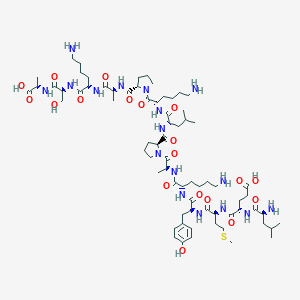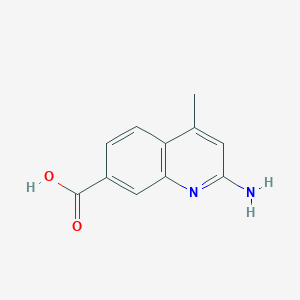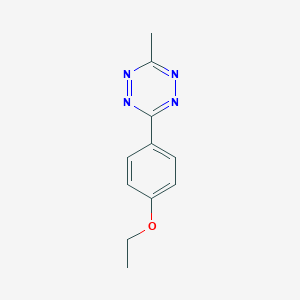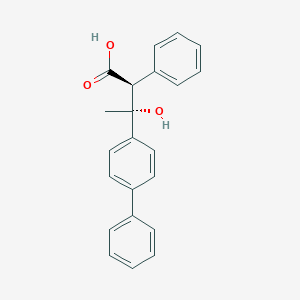
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid (HPB) is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ibuprofen and has been synthesized using various methods. HPB has been shown to exhibit biological activity and has been used in several studies to understand its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is not fully understood. However, studies have shown that it exhibits its biological activity by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in lab experiments is its ability to exhibit biological activity at low concentrations. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in scientific research. One potential direction is the development of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to understand the mechanism of action of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid and its potential therapeutic benefits. Finally, studies are needed to determine the safety and toxicity of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in various applications.
Métodos De Síntesis
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods used for the synthesis of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is the asymmetric synthesis method, which involves the use of chiral reagents. This method has been shown to produce high yields of enantiopure (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid.
Aplicaciones Científicas De Investigación
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been used in several scientific research studies due to its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
119725-43-8 |
|---|---|
Nombre del producto |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22+/m1/s1 |
Clave InChI |
UMHQGTXAIQNRHZ-IRLDBZIGSA-N |
SMILES isomérico |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Otros números CAS |
119725-44-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




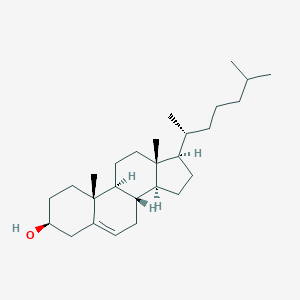
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)



